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Compound of Interest

Compound Name: 2,3-Difluorobutane

Cat. No.: B14755600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties,
and available data for the stereoisomer (2R,3R)-2,3-difluorobutane. This document is
intended to serve as a core resource for professionals in research and development who are
interested in the unique properties of vicinal difluorinated alkanes.

Chemical Identity and Identifiers

(2R,3R)-2,3-Difluorobutane, a member of the threo diastereomeric family of 2,3-
difluorobutane, is a fluorinated hydrocarbon with the molecular formula CaHsF2. The precise
spatial arrangement of its fluorine and methyl groups distinguishes it from its erythro
counterpart, (2R,3S)-2,3-difluorobutane.

A specific CAS Registry Number for the (2R,3R) stereoisomer is not readily available in major
chemical databases. However, the generic CAS number for 2,3-difluorobutane is 666-21-7.[1]
For specific identification and computational modeling, the following identifiers should be used.

Table 1: Chemical Identifiers for (2R,3R)-2,3-Difluorobutane[2]
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Identifier Value

IUPAC Name (2R,3R)-2,3-difluorobutane

PubChem CID 23236146

nchi INChl=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-
2H3/t3-,4-/m1/s1

InChlKey GRELHMBELDGGLT-QWWZWVQMSA-N

SMILES C--INVALID-LINK--F">C@HF

Molecular Formula CaHsF2

Molecular Weight 94.10 g/mol

Physicochemical Properties

Detailed experimental data on the physical properties of (2R,3R)-2,3-difluorobutane, such as

melting and boiling points, are not extensively reported in publicly available literature. The

majority of available data is derived from computational studies.

Table 2: Computed Physicochemical Properties of (2R,3R)-2,3-Difluorobutane[Z]

Property Value
Molecular Weight 94.10 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 94.05940658 Da

Topological Polar Surface Area 0 Az

Heavy Atom Count 6

Complexity 30.5
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Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of stereocisomers. A key study by
Linclau and coworkers provides the most comprehensive conformational analysis of 2,3-
difluorobutane diastereomers, including experimental NMR data.[3][4]

While the full dataset for the (2R,3R) isomer is embedded within this research, a publicly
accessible *°F NMR spectrum for the related threo isomer, (2S,3S)-2,3-difluorobutane, is
available and provides a reference for the chemical shift and coupling constants expected for
this diastereomeric family.[5]

Synthesis and Experimental Protocols

The stereoselective synthesis of (2R,3R)-2,3-difluorobutane presents a significant challenge.
While a definitive, optimized protocol for this specific molecule is not readily found in the
literature, analogous syntheses of vicinal difluoroalkanes provide a logical starting point.

One potential synthetic pathway could involve the stereoselective fluorination of a chiral
precursor, such as (2R,3R)-butanediol. A relevant study by Linclau and colleagues describes
the synthesis of the syn- and anti-diastereomers of 2,3-difluorobutane-1,4-diol from cis- and
trans-but-2-ene-1,4-diol, respectively.[6] This methodology, which involves an epoxide opening
strategy, could be adapted for the synthesis of (2R,3R)-2,3-difluorobutane.

Conceptual Experimental Workflow:

Caption: A conceptual workflow for the synthesis of (2R,3R)-2,3-difluorobutane.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity
or associated signaling pathways of (2R,3R)-2,3-difluorobutane. The introduction of vicinal
fluorine atoms is known to influence the conformational preferences of molecules, which can in
turn affect their biological activity.[7] Research in this area for (2R,3R)-2,3-difluorobutane
could be a novel avenue of investigation for drug development professionals.

Safety and Toxicity
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Detailed safety and toxicity data for (2R,3R)-2,3-difluorobutane are not available. For handling
and safety precautions, it is advisable to refer to the safety data sheets (SDS) for structurally
related fluorinated compounds and to treat the substance as potentially hazardous. General
precautions for handling volatile organic compounds should be followed, including working in a
well-ventilated area and using appropriate personal protective equipment. Some safety data
sheets for related compounds indicate that they may be toxic if swallowed and can cause skin

and eye irritation.[8][9]

Logical Relationship for Safety Assessment:

No specific data for
(2R,3R)-2,3-difluorobutane

herefore

Consult SDS of related
fluorinated compounds

Infers

Assume potential hazards:
- Toxicity
- Irritation

equires

Implement standard safety protocols:
- Ventilation
- PPE

Click to download full resolution via product page
Caption: Logical workflow for assessing the safety of (2R,3R)-2,3-difluorobutane.

In conclusion, while (2R,3R)-2,3-difluorobutane is well-characterized in terms of its chemical
identifiers and computed properties, a significant gap exists in the publicly available
experimental data for its physical properties, a detailed synthetic protocol, and its biological and
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toxicological profiles. The information provided herein is intended to serve as a foundational
guide for researchers and to highlight areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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